N~1~-(2,4-dichlorophenyl)-N~2~-[(dimethylamino)methylene]ethanediamide
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Overview
Description
N1-(2,4-dichlorophenyl)-N2-[(dimethylamino)methylene]ethanediamide is a chemical compound characterized by its unique structure, which includes a dichlorophenyl group and a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(2,4-dichlorophenyl)-N2-[(dimethylamino)methylene]ethanediamide typically involves the reaction of 2,4-dichlorophenylamine with ethanediamide in the presence of a suitable catalyst. The reaction conditions include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the compound is produced through a series of steps that involve the purification of raw materials, controlled reaction conditions, and the use of advanced chemical reactors. The production process is optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N1-(2,4-dichlorophenyl)-N2-[(dimethylamino)methylene]ethanediamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium hydroxide.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a reagent in organic synthesis and as a building block for the development of new chemical entities.
Biology: In biological research, it serves as a tool for studying enzyme mechanisms and protein interactions.
Medicine: The compound has shown potential in medicinal chemistry, particularly in the development of new therapeutic agents for various diseases.
Industry: In industry, it is utilized in the production of advanced materials and as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which N1-(2,4-dichlorophenyl)-N2-[(dimethylamino)methylene]ethanediamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes.
Comparison with Similar Compounds
N1-(2,4-dichlorophenyl)acetamide
N1-(2,4-dichlorophenyl)ethanamide
N1-(2,4-dichlorophenyl)propanamide
Uniqueness: N1-(2,4-dichlorophenyl)-N2-[(dimethylamino)methylene]ethanediamide stands out due to its specific structural features and its ability to undergo diverse chemical reactions, making it a versatile compound in scientific research and industrial applications.
-(2,4-dichlorophenyl)-N2-[(dimethylamino)methylene]ethanediamide in various fields and underscores its potential for future developments.
Properties
IUPAC Name |
N-(2,4-dichlorophenyl)-N'-(dimethylaminomethylidene)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2N3O2/c1-16(2)6-14-10(17)11(18)15-9-4-3-7(12)5-8(9)13/h3-6H,1-2H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEHFEDHHRDGGTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC(=O)C(=O)NC1=C(C=C(C=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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